Rabeprazole-d4 - 934295-48-4

Rabeprazole-d4

Catalog Number: EVT-1479235
CAS Number: 934295-48-4
Molecular Formula: C18H17N3O3SD4
Molecular Weight: 363.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The dopamine D4 receptor (DRD4) belongs to the D2-like family of dopamine receptors, a group of G protein-coupled receptors involved in various neurological and physiological processes. [, , , ] This receptor subtype is primarily found in the prefrontal cortex, hippocampus, amygdala, and mesolimbic system, brain regions associated with cognition, emotion, and reward. [, , , ] DRD4 is of particular interest to researchers due to its polymorphic nature, particularly the variable number tandem repeat (VNTR) polymorphism in exon III, which has been linked to individual differences in personality traits, behavioral tendencies, and susceptibility to neuropsychiatric disorders like attention-deficit hyperactivity disorder (ADHD) and schizophrenia. [, , , , , ]

Molecular Structure Analysis

High-resolution crystal structures of the DRD4 receptor bound to the antipsychotic drug nemonapride have been resolved, providing valuable insights into its inactive state conformation and ligand-binding interactions. [] These structures have facilitated the understanding of constitutive signaling control and enabled the development of structure-based drug discovery approaches for designing selective DRD4 agonists. []

Mechanism of Action

The DRD4 receptor, as a G protein-coupled receptor, primarily signals through the Gi/o pathway, leading to the inhibition of adenylate cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. [] This signaling pathway is involved in modulating various cellular processes, including neuronal excitability, gene expression, and neurotransmitter release. [, ] Several studies highlighted the distinct physiological effects of DRD4 receptor activation in different neuronal populations within the prefrontal cortex, emphasizing its role in regulating neuronal excitability and synaptic transmission. [, ]

Physical and Chemical Properties Analysis

Information on the physical and chemical properties of rabeprazole is limited within the provided abstracts. One abstract mentions its instability and degradation in acidic environments, necessitating its formulation as enteric-coated tablets. []

Applications

Understanding the structure, function, and pharmacology of the DRD4 receptor holds significant potential for developing novel therapeutic interventions for various neuropsychiatric disorders. [, , ]

  • Neuropsychiatric disorders: Research suggests a role for DRD4 in ADHD, schizophrenia, and addiction. [, , , , , , ] Developing selective DRD4 agonists or antagonists could lead to novel treatments for these conditions.
  • Cognitive function: DRD4 has been implicated in cognitive processes like attention, working memory, and decision-making. [, , , ] Targeting this receptor could offer therapeutic avenues for enhancing cognitive performance in individuals with cognitive impairments.
  • Cultural neuroscience: Studies have explored the role of DRD4 polymorphisms in moderating cultural differences in social orientation and behavior. [, ] These findings contribute to understanding the interplay between genetic predispositions and cultural influences on human behavior.

Rabeprazole

Compound Description: Rabeprazole is a proton pump inhibitor (PPI) widely used to treat acid-related diseases like peptic ulcers and gastroesophageal reflux disease (GERD). [, , ] It works by inhibiting the H+/K+-ATPase enzyme system found in gastric parietal cells, reducing gastric acid secretion. [, ] Rabeprazole is metabolized primarily via non-enzymatic pathways, distinguishing it from other PPIs. []

Relevance: Rabeprazole is the parent compound of Rabeprazole D4. Rabeprazole D4 is a deuterated form of rabeprazole, meaning that specific hydrogen atoms in the Rabeprazole molecule are replaced with deuterium isotopes. This isotopic substitution does not significantly alter the chemical structure or pharmacological activity but can be helpful in pharmacokinetic studies and metabolic fate investigations. []

Lansoprazole

Compound Description: Lansoprazole is another PPI used to treat similar conditions as Rabeprazole, including GERD and peptic ulcers. [, ] Like Rabeprazole, it also acts by inhibiting the H+/K+-ATPase pump in gastric parietal cells. []

Relevance: Lansoprazole shares a similar chemical structure and mechanism of action with Rabeprazole. [, ] Both belong to the benzimidazole class of PPIs and contain a substituted pyridine ring. The primary difference lies in the substituent at the benzimidazole ring's 5-position, affecting their pharmacokinetic profiles and metabolic pathways. []

Pantoprazole

Compound Description: Pantoprazole, like Rabeprazole and Lansoprazole, belongs to the PPI drug class. It effectively reduces gastric acid secretion by inhibiting the H+/K+-ATPase pumps in parietal cells. [] Pantoprazole is commonly prescribed for GERD, peptic ulcers, and Zollinger-Ellison syndrome. []

Esomeprazole

Compound Description: Esomeprazole is the S-enantiomer of omeprazole, another PPI used to treat similar conditions as Rabeprazole. [, ] Like other PPIs, it targets the H+/K+-ATPase pump, inhibiting gastric acid production. [] Esomeprazole is often used for GERD, peptic ulcer disease, and Zollinger-Ellison syndrome. []

Relevance: While Esomeprazole and Rabeprazole are both PPIs with similar therapeutic applications, [, ] they exhibit structural differences. Esomeprazole is a single enantiomer of omeprazole, whereas Rabeprazole is a racemic mixture. [] Nevertheless, both drugs bind to and inhibit the H+/K+-ATPase pump in gastric parietal cells, leading to reduced gastric acid secretion. [, ]

Vonoprazan

Compound Description: Vonoprazan represents a new class of acid suppressants called potassium-competitive acid blockers (PCABs). [] Unlike PPIs, which inhibit the final step of acid secretion by irreversibly binding to the proton pump, Vonoprazan competitively binds to the potassium-binding site of H+/K+-ATPase, providing reversible inhibition of acid secretion. [, ] This difference in mechanism of action can lead to faster onset and longer duration of acid suppression compared with PPIs. [, ]

Relevance: While structurally distinct from Rabeprazole, Vonoprazan shares a similar therapeutic target in the H+/K+-ATPase pump, albeit through a different mechanism of action. [, ] Both drugs effectively reduce gastric acid secretion and are used to treat acid-related conditions like GERD and peptic ulcers. [, ] Vonoprazan's distinct mechanism of action and potential advantages over PPIs make it a relevant compound for comparison with Rabeprazole in terms of efficacy and safety. [, ]

Properties

CAS Number

934295-48-4

Product Name

Rabeprazole-d4

IUPAC Name

4,5,6,7-tetradeuterio-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole

Molecular Formula

C18H17N3O3SD4

Molecular Weight

363.47

InChI

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i3D,4D,6D,7D

SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC

Synonyms

2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-4,5,6,7-d4; (±)-Rabeprazole-d4; 2-[[[3-Methyl-4-(3-methoxypropoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-d4; 2-[[[3-Methyl-4-(3-methoxypropoxy)-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole-d4; 2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl]sulfinyl]benzimidazole-d4; 2-[[[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl]sulfinyl]-1H-benzimidazole;-d4 Habeprazole-d4; LY 307640-d4; Newprazole-d4; Pariets-d4; Rabeloc-d4; Rabemax-d4; Rabiral-d4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.